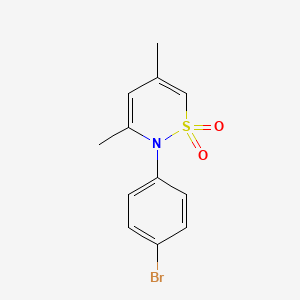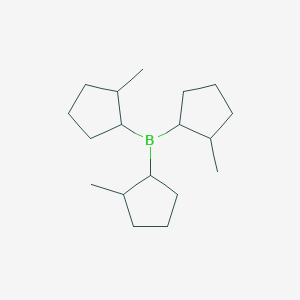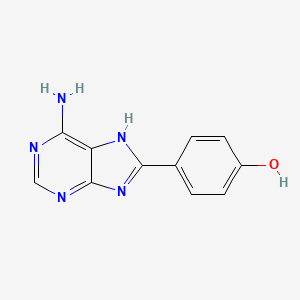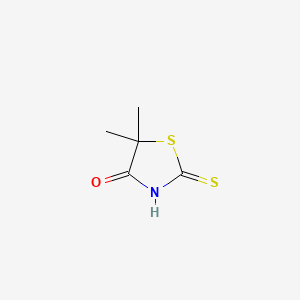![molecular formula C20H22O3 B14658221 Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate CAS No. 52179-16-5](/img/structure/B14658221.png)
Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate is an organic compound belonging to the ester family Esters are known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate typically involves esterification reactions. One common method is the reaction between 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoic acid and ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy and phenylethenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: The major product is 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoic acid.
Reduction: The major product is ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanol.
Substitution: Depending on the substituent, products can vary, such as brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate involves its hydrolysis by esterases to release the corresponding acid and alcohol. The phenoxy and phenylethenyl groups can interact with various molecular targets, potentially affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester known for its fruity smell, used in flavoring agents.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate is unique due to its complex structure, which includes both phenoxy and phenylethenyl groups
Eigenschaften
CAS-Nummer |
52179-16-5 |
|---|---|
Molekularformel |
C20H22O3 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
ethyl 2-methyl-2-[4-(2-phenylethenyl)phenoxy]propanoate |
InChI |
InChI=1S/C20H22O3/c1-4-22-19(21)20(2,3)23-18-14-12-17(13-15-18)11-10-16-8-6-5-7-9-16/h5-15H,4H2,1-3H3 |
InChI-Schlüssel |
AGBBPJPJZCHECM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


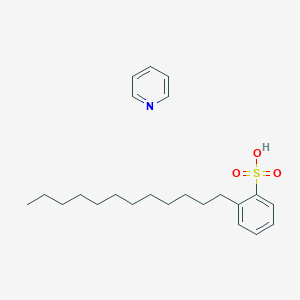
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)
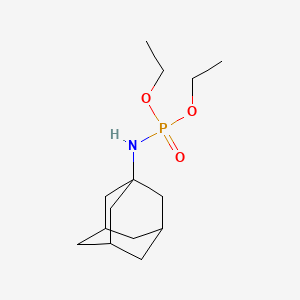
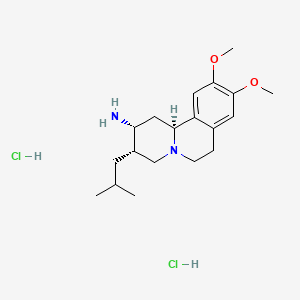
![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
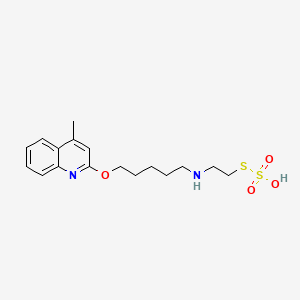
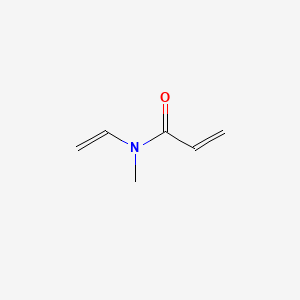
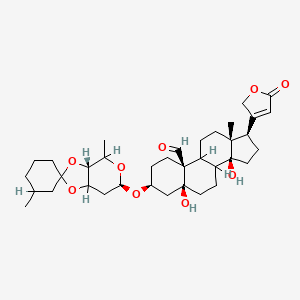
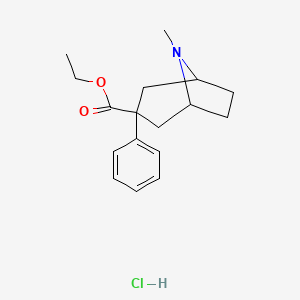
![N-Methyl-2-[(prop-2-en-1-yl)sulfanyl]benzamide](/img/structure/B14658202.png)
